Bis(4-nitrophenyl) 4,4'-oxydibenzoate
Description
Bis(4-nitrophenyl) 4,4'-oxydibenzoate is an aromatic ester compound featuring a central 4,4'-oxydibenzoate backbone esterified with two 4-nitrophenyl groups. The nitro groups enhance reactivity, making the compound a candidate for further derivatization or coordination chemistry, as seen in related 4,4'-oxydibenzoate coordination polymers .
Properties
CAS No. |
188895-97-8 |
|---|---|
Molecular Formula |
C26H16N2O9 |
Molecular Weight |
500.4 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-[4-(4-nitrophenoxy)carbonylphenoxy]benzoate |
InChI |
InChI=1S/C26H16N2O9/c29-25(36-23-13-5-19(6-14-23)27(31)32)17-1-9-21(10-2-17)35-22-11-3-18(4-12-22)26(30)37-24-15-7-20(8-16-24)28(33)34/h1-16H |
InChI Key |
PCZNQQLHQVVBDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-nitrophenyl) 4,4’-oxydibenzoate typically involves the reaction of 4-nitrophenol with 4,4’-oxydibenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is usually conducted under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of Bis(4-nitrophenyl) 4,4’-oxydibenzoate may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts, such as tetraethylammonium bromide, can optimize the reaction conditions and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
Bis(4-nitrophenyl) 4,4’-oxydibenzoate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 4,4’-oxydibenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH) for basic hydrolysis; hydrochloric acid (HCl) for acidic hydrolysis.
Major Products Formed
Reduction: 4-aminophenyl 4,4’-oxydibenzoate.
Hydrolysis: 4-nitrophenol and 4,4’-oxydibenzoic acid.
Scientific Research Applications
Bis(4-nitrophenyl) 4,4’-oxydibenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(4-nitrophenyl) 4,4’-oxydibenzoate involves its ability to interact with various molecular targets. For instance, its nitrophenyl groups can participate in electron transfer reactions, making it useful in redox chemistry. Additionally, its ester bonds can undergo hydrolysis, releasing active components that can interact with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between Bis(4-nitrophenyl) 4,4'-oxydibenzoate and analogous compounds:
*Estimated based on structural analogy.
Research Findings and Data Gaps
- Toxicity and Safety: Hazard data for nitro-aromatic esters are scarce. The Merck Index notes general toxicity trends for nitro compounds, but specific studies on this compound are absent .
- Comparative Reactivity : The hydrazide group in 4,4'-oxybis(benzoylhydrazide) enables chelation with metals , whereas the ester groups in this compound may favor hydrolysis under basic conditions.
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